molecular formula C7H7NO2S B6156070 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid CAS No. 1509873-24-8

1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid

Cat. No.: B6156070
CAS No.: 1509873-24-8
M. Wt: 169.2
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Description

1-(1,3-Thiazol-5-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a thiazole ring attached to a cyclopropane carboxylic acid moiety. Thiazole rings are known for their aromaticity and biological activity, making them significant in medicinal chemistry

Biochemical Analysis

Biochemical Properties

1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid plays a significant role in biochemical reactions due to its reactive thiazole ring. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, the thiazole ring’s acidic proton at the C-2 position makes it highly reactive, allowing it to participate in electrophilic and nucleophilic substitution reactions . This reactivity enables this compound to form covalent bonds with enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, impacting processes such as cell growth, differentiation, and apoptosis . Additionally, its effects on gene expression can result in changes in the production of key metabolic enzymes, thereby influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring’s reactivity allows it to form covalent bonds with active sites of enzymes, leading to enzyme inhibition or activation . This compound can also interact with DNA and RNA, potentially affecting gene expression and protein synthesis. These molecular interactions underpin the compound’s broader biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the thiazole ring can undergo degradation under certain conditions, which may alter the compound’s activity and efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, toxic or adverse effects can occur, including enzyme inhibition, cellular damage, and disruption of metabolic pathways . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence metabolic flux and alter the levels of key metabolites within cells . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of the compound are essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles or compartments within the cell . This localization is critical for the compound’s interaction with specific biomolecules and its overall biochemical effects.

Preparation Methods

The synthesis of 1-(1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the cyclopropane carboxylic acid group. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiourea with α-haloketones can yield thiazole derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pH levels.

Chemical Reactions Analysis

1-(1,3-Thiazol-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(1,3-Thiazol-5-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

1-(1,3-Thiazol-5-yl)cyclopropane-1-carboxylic acid can be compared with other thiazole derivatives such as:

Properties

CAS No.

1509873-24-8

Molecular Formula

C7H7NO2S

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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